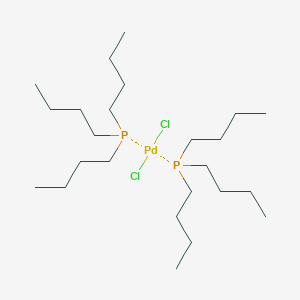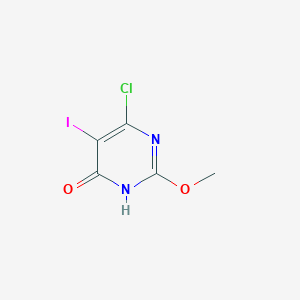
6-Chloro-5-iodo-2-methoxypyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-5-iodo-2-methoxypyrimidin-4(3H)-one is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of chlorine, iodine, and methoxy functional groups attached to the pyrimidine ring, making it a unique and versatile molecule in various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-iodo-2-methoxypyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common method includes:
Halogenation: Starting with 2-methoxypyrimidin-4(3H)-one, the compound undergoes halogenation to introduce chlorine and iodine atoms at specific positions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Controlled temperature and pressure: To facilitate the halogenation and methoxylation reactions.
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as recrystallization, chromatography, and distillation to obtain the pure compound.
化学反应分析
Types of Reactions
6-Chloro-5-iodo-2-methoxypyrimidin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Palladium or nickel catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Substitution: Formation of derivatives with different functional groups replacing chlorine or iodine.
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing chlorine or iodine.
科学研究应用
6-Chloro-5-iodo-2-methoxypyrimidin-4(3H)-one has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of agrochemicals, dyes, and other industrial products.
作用机制
The mechanism of action of 6-Chloro-5-iodo-2-methoxypyrimidin-4(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of chlorine, iodine, and methoxy groups can influence its binding affinity and specificity, leading to various biological effects. The exact pathways involved can vary based on the specific context and target.
相似化合物的比较
Similar Compounds
6-Chloro-2-methoxypyrimidin-4(3H)-one: Lacks the iodine atom, which may affect its reactivity and biological activity.
5-Iodo-2-methoxypyrimidin-4(3H)-one: Lacks the chlorine atom, leading to different chemical and biological properties.
2-Methoxypyrimidin-4(3H)-one: Lacks both chlorine and iodine atoms, making it less versatile in certain applications.
Uniqueness
6-Chloro-5-iodo-2-methoxypyrimidin-4(3H)-one is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. This dual halogenation provides a versatile platform for further functionalization and exploration in various scientific fields.
属性
分子式 |
C5H4ClIN2O2 |
|---|---|
分子量 |
286.45 g/mol |
IUPAC 名称 |
4-chloro-5-iodo-2-methoxy-1H-pyrimidin-6-one |
InChI |
InChI=1S/C5H4ClIN2O2/c1-11-5-8-3(6)2(7)4(10)9-5/h1H3,(H,8,9,10) |
InChI 键 |
YJJAPUYJARNPIR-UHFFFAOYSA-N |
规范 SMILES |
COC1=NC(=C(C(=O)N1)I)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



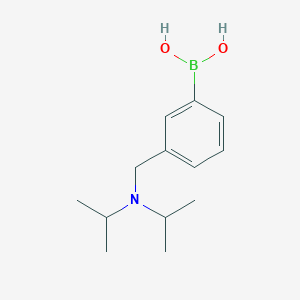
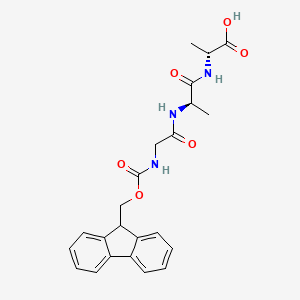

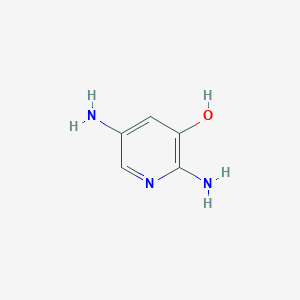

![N-[4-Anilino-6-(methylamino)-1,3,5-triazin-2-yl]-L-glutamic acid](/img/structure/B13137011.png)
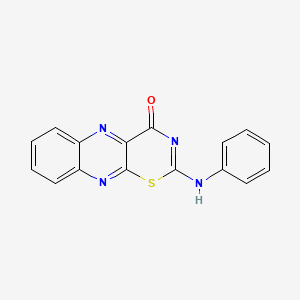
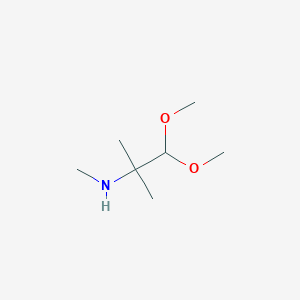

![2-[(5E)-5-[[20-[(Z)-[6-(dicyanomethylidene)-4-oxocyclopenta[c]thiophen-5-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-4-oxocyclopenta[c]thiophen-6-ylidene]propanedinitrile](/img/structure/B13137056.png)
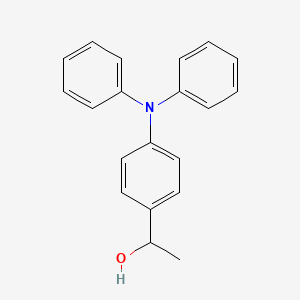
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-hexadec-9-enethioate;azane](/img/structure/B13137065.png)
